molecular formula C9H8N2S B1504179 1H-Indole-6-carbothioamide CAS No. 885272-19-5

1H-Indole-6-carbothioamide

Cat. No. B1504179
M. Wt: 176.24 g/mol
InChI Key: LHLODSWIVCZDPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1H-Indole-6-carbothioamide is C9H8N2S . The SMILES string representation is S=C(C1=CC2=C(C=C1)C=CN2)N .


Physical And Chemical Properties Analysis

1H-Indole-6-carbothioamide is a solid compound . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Medicinal Applications of Indole-Containing Metal Complexes

    • Summary : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
    • Methods : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .
    • Results : This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
  • Applications of Indoles in Multicomponent Reactions

    • Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • Methods : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
    • Results : This study provides an overview on recent applications of indole in the multicomponent reactions for the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
  • Pharmaceutical Applications

    • Summary : Indole derivatives, including “1H-Indole-6-carbothioamide”, are often used in the pharmaceutical industry due to their wide range of biological activities .
    • Methods : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product being developed .
    • Results : The results or outcomes obtained would also depend on the specific pharmaceutical product being developed .
  • Biological Applications

    • Summary : Indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : The methods of application or experimental procedures would depend on the specific biological activity being targeted .
    • Results : The results or outcomes obtained would also depend on the specific biological activity being targeted .
  • Synthesis of Selected Alkaloids

    • Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
    • Methods : The synthesis of indole derivatives involves various steps, including the construction of indoles as a moiety in selected alkaloids .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Chemical Research Applications

    • Summary : “1H-Indole-6-carbothioamide” is a chemical compound that can be used in various chemical research applications .
    • Methods : The specific methods of application or experimental procedures would depend on the specific research being conducted .
    • Results : The results or outcomes obtained would also depend on the specific research being conducted .
  • Synthesis of Selected Alkaloids

    • Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
    • Methods : The synthesis of indole derivatives involves various steps, including the construction of indoles as a moiety in selected alkaloids .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Indole Derivatives

    • Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : The methods of application or experimental procedures would depend on the specific biological activity being targeted .
    • Results : The results or outcomes obtained would also depend on the specific biological activity being targeted .

Safety And Hazards

While specific safety and hazard information for 1H-Indole-6-carbothioamide is not available, it’s important to handle all chemicals with care and follow appropriate safety protocols .

properties

IUPAC Name

1H-indole-6-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLODSWIVCZDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693052
Record name 1H-Indole-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-carbothioamide

CAS RN

885272-19-5
Record name 1H-Indole-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Nam, M Park, H Park, Y Kim, S Yoon… - ACS chemical …, 2017 - ACS Publications
To develop novel, selective, and reversible MAO-B inhibitors for safer treatment of Parkinson’s disease, benzothiazole and benzoxazole derivatives with indole moiety were designed …
Number of citations: 48 pubs.acs.org

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